Acyclic Nucleoside Synthesis Advantage
In a chemoenzymatic route to acyclic nucleoside analogues, 1(2H)-Pyrimidineacetaldehyde, 3,4-dihydro-2,4-dioxo- (3055-23-0) serves as a key N-alkylated nucleobase precursor. The subsequent rabbit muscle aldolase (RAMA)-catalyzed aldol condensation with dihydroxyacetone phosphate (DHAP) yields the corresponding acyclic nucleoside . While the publication focuses on proof-of-concept and does not provide a direct yield comparison with other uracil aldehydes, this represents a class-level inference for the unique utility of N1-acetaldehyde uracils in enzymatic cascades.
| Evidence Dimension | Enzymatic reaction compatibility and product formation |
|---|---|
| Target Compound Data | Precursor for RAMA-catalyzed aldol condensation with DHAP |
| Comparator Or Baseline | Other uracil derivatives (e.g., 5-substituted uracils) |
| Quantified Difference | Not quantified; class-level inference based on N1-aldehyde group reactivity |
| Conditions | Chemoenzymatic cascade: N-alkylation followed by RAMA-catalyzed aldol condensation |
Why This Matters
Demonstrates a specific, value-added application for the N1-aldehyde group in synthesizing biologically relevant chiral molecules, justifying its procurement for enzymatic synthesis workflows over non-aldehyde uracils.
